An In-depth Technical Guide to 3-Benzoyl-N-vinylpyrrolidin-2-one (CAS No. 125330-80-5)
An In-depth Technical Guide to 3-Benzoyl-N-vinylpyrrolidin-2-one (CAS No. 125330-80-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Intermediate
This technical guide delves into the chemistry of 3-Benzoyl-N-vinylpyrrolidin-2-one, a specialized chemical intermediate. While not a household name in the broader chemical industry, this molecule holds significance for researchers engaged in the synthesis of complex nitrogen-containing heterocyclic compounds. Its structure marries the reactivity of the N-vinyl group with a functionalized pyrrolidinone core, making it a valuable building block. This guide aims to provide a comprehensive overview of its synthesis, expected physicochemical properties, and known applications, with a particular focus on the practical aspects relevant to laboratory work. We will explore the causality behind the synthetic steps and offer insights into its potential as a precursor for various molecular scaffolds, particularly in the context of medicinal chemistry and materials science.
Molecular Overview and Physicochemical Properties
3-Benzoyl-N-vinylpyrrolidin-2-one is a derivative of N-vinylpyrrolidin-2-one (NVP), a widely used monomer and reactive diluent. The introduction of a benzoyl group at the 3-position of the pyrrolidinone ring significantly alters the molecule's electronic and steric properties, opening up new avenues for its chemical transformations.
Table 1: Physicochemical Properties of 3-Benzoyl-N-vinylpyrrolidin-2-one
| Property | Value | Source |
| CAS Number | 125330-80-5 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | Amber oil that may solidify on standing | [2] |
Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one: A Detailed Protocol and Mechanistic Insights
The most reliable and well-documented synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one is a Claisen condensation reaction between N-vinylpyrrolidin-2-one and an ester of benzoic acid, typically ethyl benzoate. This procedure is detailed in Organic Syntheses, a testament to its robustness and reproducibility.[2]
Reaction Principle: The Claisen Condensation
The core of this synthesis is the base-catalyzed Claisen condensation. This reaction involves the formation of a β-keto ester (in this case, a β-keto lactam) from the reaction of an ester with an enolizable carbonyl compound. Here, N-vinylpyrrolidin-2-one, upon deprotonation at the α-carbon (C3), acts as the enolate source, which then attacks the electrophilic carbonyl carbon of ethyl benzoate.
Caption: Generalized workflow of the Claisen condensation for the synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one.
Step-by-Step Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 8, p.52 (1993); Vol. 75, p.215 (1998).[2]
Materials and Reagents:
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N-vinylpyrrolidin-2-one (freshly distilled)
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Ethyl benzoate
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Sodium hydride (60% dispersion in mineral oil)
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Toluene (dry)
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Saturated aqueous ammonium chloride
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Magnesium sulfate (anhydrous)
Equipment:
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Three-necked round-bottom flask (2-L)
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Mechanical stirrer
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Addition funnel
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Reflux condenser
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Heating mantle
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Standard glassware for workup and extraction
Procedure:
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Preparation: In a dry 2-L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, charge 26.7 g (0.665 mol) of 60% sodium hydride and 250 mL of dry toluene.
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Reaction Initiation: Heat the stirred suspension to reflux.
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Addition of Reactants: Slowly add a mixture of 55.0 g (0.50 mol) of freshly distilled N-vinylpyrrolidin-2-one and 75.0 g (0.50 mol) of ethyl benzoate to the refluxing suspension.
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Reaction Completion: Continue heating at reflux for 10 hours.
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Workup:
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Cool the reaction mixture to room temperature. The mixture will be a thick slurry.
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Carefully quench the reaction by diluting with 250 mL of saturated aqueous ammonium chloride.
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Separate the layers and extract the aqueous layer with 250 mL of toluene.
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Isolation: Concentrate the dried organic solution under reduced pressure to yield the crude product as an amber oil. The crude yield is reported to be approximately 108 g (>100% due to residual solvent). The product may solidify upon standing.
Causality Behind Experimental Choices
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Choice of Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base, which is crucial for efficiently deprotonating the α-carbon of the lactam without competing in nucleophilic attack on the ethyl benzoate.
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Dry Solvent (Toluene): The use of a dry, aprotic solvent like toluene is essential as sodium hydride reacts violently with water. Any protic solvent would quench the base and the enolate, halting the reaction.
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Freshly Distilled N-vinylpyrrolidin-2-one: NVP can polymerize over time, especially in the presence of impurities.[3] Distillation immediately before use ensures high purity and reactivity.
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Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
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Saturated Ammonium Chloride Quench: This provides a mild acidic workup to neutralize any remaining base and protonate the enolate, preventing undesired side reactions during workup.
Expected Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3-Benzoyl-N-vinylpyrrolidin-2-one
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm (benzoyl group).- Vinyl Protons: A characteristic set of signals for the -CH=CH₂ group, likely in the range of δ 4.0-7.0 ppm, showing geminal and cis/trans couplings.- Pyrrolidinone Ring Protons: Signals for the -CH- and -CH₂- groups of the ring, likely in the range of δ 2.0-4.0 ppm. |
| ¹³C NMR | - Carbonyl Carbons: Two distinct signals in the downfield region (δ > 160 ppm) for the lactam and ketone carbonyls.- Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.- Vinyl Carbons: Two signals in the olefinic region (δ 100-140 ppm).- Pyrrolidinone Ring Carbons: Aliphatic signals in the upfield region. |
| FT-IR | - Carbonyl Stretching: Two strong absorption bands, likely around 1680-1720 cm⁻¹ for the ketone and 1650-1680 cm⁻¹ for the lactam amide.- C=C Stretching: A band for the vinyl group around 1620-1640 cm⁻¹.- Aromatic C-H Stretching: Bands above 3000 cm⁻¹.- Aliphatic C-H Stretching: Bands below 3000 cm⁻¹. |
| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z = 215.25. |
Reactivity and Potential Applications
The primary documented application of 3-Benzoyl-N-vinylpyrrolidin-2-one is as a synthetic intermediate.[2] Its bifunctional nature, possessing both a vinyl group and a β-dicarbonyl system, allows for a range of subsequent chemical transformations.
Reactivity Profile
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The N-Vinyl Group: This functional group is susceptible to various reactions, including polymerization (radical, cationic, anionic), hydrogenation, and cycloadditions. It can serve as a handle for grafting the molecule onto polymer backbones or for further functionalization.
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The β-Dicarbonyl System: The benzoyl group at the 3-position makes the proton on the C3 carbon acidic, allowing for enolate formation and subsequent alkylation or acylation reactions. This provides a route to introduce further substituents at this position.
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Hydrolysis and Decarboxylation: Under acidic conditions, the β-keto lactam can undergo hydrolysis and decarboxylation, leading to the formation of other heterocyclic structures, such as 2-substituted 1-pyrrolines.[2]
Caption: Potential reaction pathways for 3-Benzoyl-N-vinylpyrrolidin-2-one.
Application as a Synthetic Intermediate: The Case of 2-Phenyl-1-pyrroline
A key application highlighted in the literature is the use of 3-Benzoyl-N-vinylpyrrolidin-2-one as a precursor to 2-phenyl-1-pyrroline.[2] This transformation involves the hydrolysis of the lactam and subsequent decarboxylation and cyclization. 2-Phenyl-1-pyrroline and its derivatives are important scaffolds in medicinal chemistry, serving as precursors for pyrroloisoquinoline antidepressants and as starting materials in alkaloid synthesis.[2]
Potential in Drug Discovery and Materials Science
While specific biological activity data for 3-Benzoyl-N-vinylpyrrolidin-2-one is scarce, the pyrrolidinone core is a well-established pharmacophore found in a wide range of biologically active compounds with antibacterial, antifungal, anticancer, and anticonvulsant properties.[4][5] The presence of the benzoyl and vinyl functionalities provides handles for creating diverse libraries of compounds for screening.
In materials science, the vinyl group allows for its incorporation into polymers. The benzoyl group could then be used for post-polymerization modification, or its presence could impart specific properties to the resulting polymer, such as altered polarity, thermal stability, or refractive index.
Conclusion and Future Outlook
3-Benzoyl-N-vinylpyrrolidin-2-one is a valuable, though specialized, synthetic intermediate. Its robust and well-documented synthesis makes it an accessible building block for further chemical exploration. While its direct applications are not extensively reported, its utility as a precursor to medicinally relevant scaffolds like 2-substituted 1-pyrrolines is clear.
Future research could focus on several key areas:
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Full Spectroscopic Characterization: A comprehensive analysis and publication of the NMR, IR, and mass spectrometry data would be highly beneficial to the scientific community.
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Exploration of Reactivity: A systematic study of the reactivity of both the N-vinyl group and the β-dicarbonyl system could uncover novel synthetic transformations.
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Biological Screening: Given the prevalence of the pyrrolidinone core in bioactive molecules, screening of 3-Benzoyl-N-vinylpyrrolidin-2-one and its simple derivatives for various biological activities could be a fruitful endeavor.
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Polymer Chemistry: Investigating its use as a functional monomer in polymerization reactions could lead to the development of novel materials with tailored properties.
This technical guide provides a solid foundation for researchers and scientists working with or considering the use of 3-Benzoyl-N-vinylpyrrolidin-2-one. By understanding its synthesis, properties, and potential, the scientific community can continue to unlock the full potential of this versatile molecule.
References
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Sorgi, K. L.; Maryanoff, C. A.; McComsey, D. F.; Maryanoff, B. E. N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Org. Synth.1998 , 75, 215. DOI: 10.15227/orgsyn.075.0215. [Link]
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PubChem. N-vinyl-2-pyrrolidone. [Link]
- Al-Ostoot, F. H., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
- An Overview on Chemistry and Biological Importance of Pyrrolidinone.
